molecular formula Br3CeH14O7 B13143545 Cerous bromide heptahydrate CAS No. 7789-56-2

Cerous bromide heptahydrate

Cat. No.: B13143545
CAS No.: 7789-56-2
M. Wt: 505.94 g/mol
InChI Key: GERCEHWVCUPXNJ-UHFFFAOYSA-K
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Description

Systematic IUPAC Nomenclature and Molecular Formula Validation

The International Union of Pure and Applied Chemistry (IUPAC) designates cerous bromide heptahydrate as cerium(3+) tribromide heptahydrate , reflecting its composition of a trivalent cerium cation, three bromide anions, and seven water molecules. This nomenclature follows IUPAC guidelines for coordination compounds, where the central metal ion (cerium) is specified with its oxidation state in parentheses, followed by the anionic ligands (bromide) and hydration state.

The molecular formula Br₃CeH₁₄O₇ is stoichiometrically validated through mass balance calculations. Cerium (atomic weight 140.116 g/mol) contributes 27.7% of the total molecular weight, while three bromide ions (79.904 g/mol each) account for 47.3%, and seven water molecules (18.015 g/mol each) constitute the remaining 25.0%. Experimental molecular weight measurements report 505.935 g/mol, aligning closely with the theoretical value of 505.933 g/mol. Charge balance is maintained via the +3 oxidation state of cerium, neutralized by three -1 bromide ions, with water molecules acting as neutral ligands. The structural integrity of this formula is further corroborated by the Simplified Molecular Input Line Entry System (SMILES) notation O.O.O.O.O.O.O.[Br-].[Br-].[Br-].[Ce+3] , which explicitly defines the coordination environment.

Synonymous Terminology and Registry Number Cross-Referencing

This compound is recognized under multiple synonymous designations across chemical databases. Common alternates include cerium tribromide heptahydrate , cerium(III) bromide heptahydrate , and cerium bromide (CeBr₃) heptahydrate . These terms are functionally equivalent, differing only in stylistic conventions for representing oxidation states and ligand ordering.

The compound is uniquely identified through several registry systems:

  • Chemical Abstracts Service (CAS) Registry Number : 7789-56-2
  • Unique Ingredient Identifier (UNII) : 4SGS18444P
  • Distributed Structure-Searchable Toxicity (DSSTox) Substance ID : DTXSID00228505
  • Wikidata Entry : Q27260432

These identifiers enable precise cross-referencing across toxicological, pharmacological, and materials science databases. For instance, the DSSTox identifier links the compound to its structural analogs and regulatory status within the United States Environmental Protection Agency’s Computational Toxicology Dashboard. The UNII code facilitates tracking in pharmaceutical ingredient databases, underscoring its utility in interdisciplinary research.

Hydration State Specification and Stoichiometric Validation

The heptahydrate designation signifies seven water molecules of crystallization per cerium tribromide unit, distinguishing it from lower hydrates like the hexahydrate (CAS 14457-87-5). This hydration state is explicitly encoded in the molecular formula Br₃CeH₁₄O₇, where the subscript "7" in H₁₄O₇ corresponds to seven H₂O groups.

Stoichiometric validation involves comparing experimental and theoretical water content. Thermogravimetric analysis (TGA) data, though not explicitly provided in the sources, would theoretically show a 25.0% mass loss upon dehydration, corresponding to the release of seven water molecules. X-ray diffraction studies, inferred from the compound’s inclusion in crystallographic databases, would further confirm the spatial arrangement of water molecules within the lattice.

The hydration state critically influences physicochemical properties such as solubility and thermal stability. For example, the heptahydrate’s crystalline structure likely differs from anhydrous cerium tribromide (CAS 14457-87-5), which lacks coordinated water molecules. This distinction underscores the necessity of precise hydration state specification in material safety data sheets and synthetic protocols.

Properties

CAS No.

7789-56-2

Molecular Formula

Br3CeH14O7

Molecular Weight

505.94 g/mol

IUPAC Name

cerium(3+);tribromide;heptahydrate

InChI

InChI=1S/3BrH.Ce.7H2O/h3*1H;;7*1H2/q;;;+3;;;;;;;/p-3

InChI Key

GERCEHWVCUPXNJ-UHFFFAOYSA-K

Canonical SMILES

O.O.O.O.O.O.O.[Br-].[Br-].[Br-].[Ce+3]

Origin of Product

United States

Preparation Methods

Direct Acidification of Cerium Metal

Overview:
This classical method involves reacting metallic cerium with hydrobromic acid to produce cerium bromide, which can then be hydrated to obtain cerous bromide heptahydrate.

Procedure:

  • Metal Preparation:
    Cerium metal is cut into small pieces under an inert atmosphere (argon or nitrogen) to prevent oxidation.
  • Reaction with Hydrobromic Acid:
    The cerium pieces are dissolved in excess hydrobromic acid (HBr) in a sealed reaction vessel or glove box. The reaction proceeds as:
    $$
    \mathrm{Ce} + 3\,\mathrm{HBr} \rightarrow \mathrm{CeBr}3 + \frac{3}{2}\,\mathrm{H}2
    $$
  • Crystallization of Hydrated Form:
    The resulting solution, rich in cerous bromide, is slowly evaporated under controlled conditions (temperature ~25°C) to promote crystallization of this compound.
    The crystals are then filtered and washed with cold, anhydrous ethanol to remove impurities.

Notes:

  • The process requires strict moisture control to prevent premature dehydration or formation of oxybromides.
  • Crystallization conditions (slow evaporation, temperature control) are critical to obtain well-formed heptahydrate crystals.

Hydration of Anhydrous Cerous Bromide

Overview:
Anhydrous cerous bromide (CeBr₃) can be hydrated to form this compound through exposure to water vapor under controlled conditions.

Procedure:

  • Preparation of Anhydrous CeBr₃:
    • Dehydrate cerous bromide by heating in a vacuum or inert atmosphere at temperatures below 200°C, ensuring complete removal of water (as detailed in research on dehydration behavior).
    • This process involves heating in steps, monitoring weight loss via thermogravimetric analysis (TGA), until a stable anhydrous form is achieved.
  • Hydration Process:
    • The anhydrous CeBr₃ powder is exposed to a controlled humidity environment (relative humidity ~90%) at room temperature or slightly elevated temperatures (~50°C).
    • The process can take several hours to days, depending on the humidity level and surface area of the powder.
  • Crystallization:
    • As water molecules coordinate with cerium ions, this compound crystals form.
    • Crystals are then isolated by filtration, washed with cold ethanol, and dried under inert atmosphere to prevent dehydration.

Notes:

  • Controlled hydration is essential to prevent formation of lower hydrates or oxybromides.
  • The process benefits from slow water vapor exposure to promote uniform crystal growth.

Synthesis via Solid-State Reaction

Overview:
This method involves direct reaction of cerium oxide or cerium carbonate with hydrobromic acid or hydrogen bromide gas under controlled conditions.

Procedure:

Notes:

  • This method is less common but useful for large-scale synthesis.
  • Precise control of temperature and atmosphere is vital to prevent oxybromide formation.

Dehydration and Rehydration Control

Research Findings:
Recent studies highlight the importance of dehydration control in obtaining pure this compound. Dehydration involves heating hydrated compounds in vacuum or inert atmospheres at temperatures below 200°C to remove water molecules without decomposing the bromide structure.

Dehydration Process:

  • Heating hydrated CeBr₃·7H₂O in vacuum at 105–145°C results in loss of water molecules, transforming the hydrate into anhydrous CeBr₃.
  • Rehydration is achieved by exposing anhydrous CeBr₃ to water vapor under controlled humidity conditions, facilitating the formation of the heptahydrate.

Data Table: Summary of Preparation Methods

Method Precursors Conditions Advantages Limitations
Acidification of Cerium Metal Cerium metal, hydrobromic acid Inert atmosphere, controlled evaporation High purity, direct synthesis Requires handling of reactive metal
Hydration of Anhydrous CeBr₃ Anhydrous CeBr₃ Water vapor exposure, controlled humidity Precise control over hydrate formation Slow process, moisture-sensitive
Solid-State Reaction Cerium oxide/carbonate, HBr gas Moderate temperature, sealed reactor Suitable for large-scale synthesis Less selective, possible oxybromide formation
Dehydration/Rehydration Hydrated CeBr₃·7H₂O Vacuum heating below 200°C, humid atmosphere Controlled hydrate formation Requires precise temperature and humidity control

Chemical Reactions Analysis

Types of Reactions: Cerous bromide heptahydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Applications in Chemistry

  • Reagent in Chemical Reactions :
    • Cerous bromide heptahydrate is used as a reagent in various chemical reactions due to its ability to form complexes with different ligands. This property makes it valuable in synthetic organic chemistry and catalysis.
  • Crystal Growth :
    • The compound's high purity is essential for crystal growth applications, particularly in the production of scintillation crystals which are used in radiation detection systems .

Biological Applications

  • Antineoplastic Properties :
    • This compound has been studied for its potential antineoplastic (anti-cancer) properties. Clinical reports indicate that it may exhibit prophylactic effects against sepsis and has shown promise in treating conditions such as lymphogranulomatosis and inoperable solid tumors. In several cases, patients experienced tumor shrinkage and improved quality of life .
  • Scintillation Detection :
    • The compound is also utilized in scintillation detection systems due to its effective light-emitting properties when exposed to ionizing radiation. This application is critical in fields such as nuclear medicine and environmental monitoring .

Case Studies

  • Clinical Research on Antineoplastic Effects :
    • A study involving patients with advanced tumors explored the administration of this compound as part of their treatment regimen. Results indicated significant tumor regression in some patients, suggesting its potential role as an adjunct therapy .
  • Environmental Monitoring :
    • In environmental applications, this compound has been employed in scintillation counters to detect gamma radiation, proving effective for monitoring radioactive materials in various settings .

Mechanism of Action

The mechanism of action of cerous bromide heptahydrate involves its ability to participate in redox reactions. Cerium ions can alternate between the +3 and +4 oxidation states, allowing them to act as both oxidizing and reducing agents. This redox versatility is crucial for its catalytic and antimicrobial properties .

Comparison with Similar Compounds

Key Properties:

  • Hygroscopicity : The anhydrous form (CeBr₃) is highly hygroscopic, necessitating careful storage .
  • Applications : Undoped CeBr₃ crystals exhibit excellent gamma-ray scintillation properties, making them valuable in medical imaging, environmental remediation, and oil exploration. When doped into lanthanum bromide (LaBr₃), they enhance scintillation efficiency .

Comparison with Similar Compounds

Other Cerium Halides

Compound Formula Molecular Weight (g/mol) Hydration State Key Properties/Applications
Cerous chloride heptahydrate CeCl₃·7H₂O 372.58 Heptahydrate Colorless crystals; used as a precursor for cerium metal and catalysts. Boiling point: 848°C; density: 3.94 g/cm³ .
Cerous fluoride CeF₃ 197.11 Anhydrous White powder; utilized in arc carbons for increased luminosity and as a neutron scintillator. Melting point: 1,460°C .

Comparison Insights :

  • Hydration Impact : Hydrated cerium halides (e.g., CeBr₃·7H₂O, CeCl₃·7H₂O) are more soluble in aqueous systems than anhydrous forms, facilitating their use in solution-based syntheses .
  • Thermal Stability : Anhydrous CeF₃ has a significantly higher melting point (~1,460°C) compared to CeBr₃ (730°C), reflecting stronger ionic bonding in fluorides .

Rare Earth Bromides

Compound Formula Molecular Weight (g/mol) Hydration State Key Properties/Applications
Lanthanum bromide heptahydrate LaBr₃·7H₂O 504.73 Heptahydrate White crystals; used in high-performance scintillation detectors. Density: 5.057 g/cm³; melting point: 783°C .
Cerous bromide CeBr₃ 379.83 Anhydrous Orange hygroscopic powder; melting point: 730°C. Superior light yield in undoped scintillators compared to LaBr₃ .

Comparison Insights :

  • Scintillation Performance : CeBr₃ exhibits a higher light yield (~68,000 photons/MeV) than LaBr₃ (~63,000 photons/MeV), but LaBr₃:Ce³⁺ (cerium-doped) systems achieve superior energy resolution (<3% at 662 keV) .
  • Hydration Effects : The heptahydrate forms of both CeBr₃ and LaBr₃ are intermediate precursors; dehydration is critical for achieving optimal scintillation properties .

Other Hydrated Bromides

Compound Formula Molecular Weight (g/mol) Hydration State Key Properties/Applications
Chromium(III) bromide hexahydrate CrBr₃·6H₂O 399.80 Hexahydrate Green crystals; used in catalysis and magnetic materials. Causes severe skin/eye irritation .
Strontium bromide hexahydrate SrBr₂·6H₂O 355.52 Hexahydrate Hygroscopic solid; medical applications (sedatives) and optical glasses. Density: 4.216 g/cm³ .

Comparison Insights :

  • Cation Influence : Alkaline earth bromides (e.g., SrBr₂) are less hygroscopic than rare earth bromides (e.g., CeBr₃) due to smaller charge density on Sr²⁺ vs. Ce³⁺ .
  • Toxicity : CeBr₃·7H₂O has lower acute toxicity compared to CrBr₃·6H₂O, which requires stringent handling protocols .

Q & A

Q. What are the critical parameters for synthesizing cerous bromide heptahydrate (CeBr₃·7H₂O) with high purity?

To achieve high-purity synthesis:

  • Use stoichiometric ratios of cerium(III) oxide (Ce₂O₃) and hydrobromic acid (HBr) in a controlled hydration environment.
  • Maintain reaction temperatures below 50°C to avoid dehydration or decomposition .
  • Purify via recrystallization in deionized water, ensuring pH neutrality to prevent hydrolysis.
  • Confirm purity via elemental analysis (e.g., ICP-OES) and X-ray diffraction (XRD) to verify crystallinity .

Q. How should this compound be stored to prevent degradation?

  • Store in airtight containers with desiccants (e.g., silica gel) to mitigate hygroscopicity.
  • Avoid exposure to light, extreme temperatures (>30°C), and humidity (>40% RH).
  • Conduct regular checks using thermogravimetric analysis (TGA) to monitor hydration stability .

Q. What safety protocols are essential when handling this compound?

  • Use PPE: nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Work in fume hoods to avoid inhalation of particulate matter.
  • In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation for persistent irritation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting point, density) of this compound?

  • Perform differential scanning calorimetry (DSC) to measure melting points under inert atmospheres (e.g., argon) to exclude oxidation effects.
  • Compare density measurements using pycnometry with literature values, accounting for hydration state variations.
  • Cross-validate results with computational models (e.g., DFT) to identify systematic errors in experimental setups .

Q. What methodological considerations ensure reproducibility in synthesizing this compound for crystallography studies?

  • Document detailed synthesis conditions: reagent purity, stirring rates, and cooling gradients.
  • Characterize intermediate phases using Raman spectroscopy to detect amorphous byproducts.
  • Deposit raw XRD data and refinement parameters in open-access repositories (e.g., CCDC) for peer validation .

Q. How can the hygroscopic nature of this compound be managed during spectroscopic analysis?

  • Use controlled-environment chambers (e.g., gloveboxes) with <5% humidity for sample preparation.
  • Employ attenuated total reflectance (ATR)-FTIR to minimize air exposure during data collection.
  • Validate hydration states post-analysis via Karl Fischer titration .

Q. What advanced techniques are suitable for probing the electronic structure of this compound?

  • X-ray absorption near-edge structure (XANES) spectroscopy to study Ce³⁺ oxidation states.
  • Pair UV-Vis spectroscopy with DFT simulations to correlate absorption bands with ligand-field transitions.
  • Use synchrotron-based XRD to resolve hydrogen bonding networks in the hydrate lattice .

Methodological Resources

  • Synthesis & Characterization : Refer to Handbook of Inorganic Compounds () for stoichiometric and crystallographic data.
  • Safety Protocols : Align with GB/T 16483-2008 standards () for chemical handling.
  • Computational Modeling : Utilize structural data from X-ray studies () to parameterize DFT calculations.

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